CK-2-68 - 1361004-87-6

CK-2-68

Catalog Number: EVT-265383
CAS Number: 1361004-87-6
Molecular Formula: C24H17ClF3NO2
Molecular Weight: 443.8502
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CK-2-68 is a novel potent PfNDH2 inhibitor.

HDQ (Hydroxy-2-dodecyl-4-(1H)-quinolone)

  • Compound Description: HDQ is a known inhibitor of Plasmodium falciparum NADH dehydrogenase 2 (PfNDH2). It was used as a starting point for identifying new inhibitors of PfNDH2, which ultimately led to the development of CK-2-68.
  • Relevance: While HDQ served as a scaffold for identifying CK-2-68, further research has shown that both HDQ and CK-2-68 primarily exert their antimalarial effects by inhibiting the parasite cytochrome bc1 complex rather than PfNDH2.
  • Compound Description: SL-2-25 is a 2-pyridyl quinolone analog of CK-2-68 designed to improve solubility and reduce ClogP. It exhibited potent in vitro and in vivo antimalarial activity, showing nanomolar IC50 values against both PfNDH2 and the whole-cell P. falciparum.
  • Relevance: SL-2-25 highlights the potential of incorporating heterocycles within the quinolone core structure of CK-2-68 for developing improved antimalarial agents.

RYL-552

  • Compound Description: RYL-552 is a substituted quinolone compound initially investigated as a potential PfNDH2 inhibitor.
  • Relevance: Similar to CK-2-68, unexpected results revealed that RYL-552 selection pressure led to mutations in P. falciparum cytochrome B (PfCytB) rather than PfNDH2. This finding suggests that RYL-552 may primarily target PfCytB, like CK-2-68, despite initial assumptions about its mechanism of action.

Atovaquone (ATQ)

  • Compound Description: Atovaquone is a clinically used antimalarial drug and a known inhibitor of PfCytB.
  • Relevance: While structurally dissimilar to CK-2-68, both compounds target the PfCytB enzyme. Interestingly, P. falciparum strains resistant to atovaquone displayed little change or even increased sensitivity to CK-2-68. This suggests that combining ETC inhibitors like atovaquone and CK-2-68 could potentially be a strategy to combat drug resistance in malaria.

ELQ-300

  • Compound Description: ELQ-300 is an antimalarial drug candidate that inhibits the Plasmodium falciparum cytochrome bc1 complex.
Synthesis Analysis

The synthesis of CK-2-68 involves several key steps, primarily utilizing a quinolone scaffold. The initial step includes the reaction of 4-fluoroacetophenone with 2-amino-5-nitrobenzoic acid in phosphorus oxychloride to yield a chloroquinoline intermediate. This compound undergoes further modifications, including azidation and reduction processes, to produce the final structure .

Key technical details include:

  • Reagents: Phosphorus oxychloride, sodium azide, tin(II) chloride monohydrate, and various amines.
  • Conditions: Reactions are typically carried out under reflux conditions or using microwave-assisted synthesis for efficiency.
  • Yield: The final compounds were purified using semipreparative high-performance liquid chromatography (HPLC), achieving yields ranging from 13% to 63% depending on the specific derivative synthesized .
Molecular Structure Analysis

CK-2-68 features a complex molecular structure characterized by a quinolone core linked to a pyrimidine moiety. The structural formula includes multiple functional groups that enhance its biological activity against PfNDH2.

Key structural data:

  • Molecular Formula: C₁₄H₁₃ClF₂N₄O
  • Molecular Weight: Approximately 324.73 g/mol
  • Key Structural Features: The presence of fluorine atoms and nitrogen-containing heterocycles contributes to its pharmacological properties .

The molecular structure has been elucidated through techniques such as X-ray crystallography and cryo-electron microscopy, providing insights into how CK-2-68 interacts with its target enzyme .

Chemical Reactions Analysis

CK-2-68 participates in several chemical reactions primarily aimed at inhibiting PfNDH2. The compound's mechanism involves binding to the enzyme's active site, disrupting electron transfer processes essential for the parasite's survival.

Technical details of relevant reactions:

  • Inhibition Mechanism: CK-2-68 binds competitively at the quinone site of PfNDH2, preventing substrate access.
  • Reaction Conditions: In vitro assays have demonstrated that CK-2-68 effectively inhibits enzyme activity at low concentrations .

The compound's efficacy against various Plasmodium species highlights its potential as a broad-spectrum antimalarial agent.

Mechanism of Action

The mechanism by which CK-2-68 exerts its antimalarial effects involves inhibition of PfNDH2, leading to disruption of the mitochondrial respiratory chain in malaria parasites. This inhibition results in decreased ATP production and ultimately leads to parasite death.

Data supporting this mechanism:

  • Binding Affinity: Studies indicate strong binding interactions between CK-2-68 and PfNDH2, with specific residues identified as critical for binding .
  • Biological Impact: Inhibition of PfNDH2 by CK-2-68 has been linked to significant reductions in parasite viability in culture assays .
Physical and Chemical Properties Analysis

CK-2-68 exhibits several notable physical and chemical properties that contribute to its biological activity:

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Moderate solubility in organic solvents; efforts have been made to enhance solubility through structural modifications.

Chemical Properties

Relevant data include solubility studies and stability assessments under various pH conditions .

Applications

CK-2-68 is primarily explored for its potential as an antimalarial therapeutic agent. Its ability to target PfNDH2 positions it as a candidate for treating malaria, particularly in cases where resistance to existing treatments is prevalent.

Scientific uses include:

  • Research Tool: Utilized in studies aimed at understanding mitochondrial function in Plasmodium species.
  • Drug Development: Ongoing investigations focus on optimizing CK-2-68 derivatives for improved pharmacokinetic properties and efficacy against resistant malaria strains .
Chemical Characterization of CK-2-68

Structural Identification and Molecular Properties

Molecular Formula and Stereochemical Configuration

CK-2-68 (CAS# 1361004-87-6) is a synthetic quinolone derivative with the systematic name 7-chloro-3-methyl-2-{4-[4-(trifluoromethoxy)benzyl]phenyl}-4(1H)-quinolinone. Its molecular formula is C₂₄H₁₇ClF₃NO₂, corresponding to a molecular weight of 443.85 g/mol [2] [4] [7]. The compound features a planar quinolinone core substituted with:

  • A chlorine atom at the C7 position
  • A methyl group at C3
  • A 4-[4-(trifluoromethoxy)benzyl]phenyl group at C2

X-ray crystallography and cryo-EM studies confirm the absence of chiral centers, indicating no stereochemical complexity. The trifluoromethoxy (-OCF₃) and chloroquinolone groups contribute to its electron-deficient character, facilitating π-stacking interactions with biological targets [1] [3]. The planar structure allows deep penetration into hydrophobic enzyme pockets, critical for antimalarial activity.

Table 1: Molecular Properties of CK-2-68

PropertyValue
CAS Number1361004-87-6
Molecular FormulaC₂₄H₁₇ClF₃NO₂
Exact Mass443.0900 Da
Molecular Weight443.85 g/mol
Elemental CompositionC 64.95%, H 3.86%, Cl 7.99%, F 12.84%, N 3.16%, O 7.21%
SMILESO=C1C(C)=C(NC2=C1C=CC(Cl)=C2)C3=CC=C(CC4=CC=C(OC(F)(F)F)C=C3)C=C3
InChI KeyGGVLPENGSGQOOU-UHFFFAOYSA-N

Physicochemical Properties and Stability Analysis

CK-2-68 is a white to off-white solid powder with high purity (>98%). Key physicochemical properties include:

  • Solubility: Sparingly soluble in water but readily soluble in DMSO (33.33 mg/mL, 75.09 mM) and ethanol [2] [4]. This property facilitates in vitro assays but may limit bioavailability in vivo.
  • Stability: Stable for >2 years when stored desiccated at -20°C. Short-term stability (days to weeks) is maintained at 0–4°C [2]. No significant degradation is observed under ambient shipping conditions.
  • Thermodynamic Behavior: Differential scanning calorimetry reveals a sharp melting point at 215–217°C, indicative of high crystallinity [2] [7].
  • Partition Coefficient: LogP values (predicted: 5.8) suggest high lipophilicity, aligning with its membrane-targeting mechanism [4].

Synthetic Pathways and Derivatization Strategies

The synthesis of CK-2-68 employs a multi-step strategy centered on constructing the quinolinone core:

  • Quinolone Formation: Gould-Jacobs cyclization of 3-(4-substituted-phenylamino)-2-chloroacrylate derivatives under acidic conditions.
  • Benzylation: Suzuki coupling or nucleophilic aromatic substitution introduces the 4-[4-(trifluoromethoxy)benzyl]phenyl group at C2.
  • Chlorination: Electrophilic aromatic substitution at C7 using chlorinating agents (e.g., NCS) [2] [6].

Key Challenges:

  • Low yields (<20%) in final steps due to steric hindrance from the trifluoromethoxybenzyl group.
  • Purification requires reverse-phase chromatography to remove polyhalogenated byproducts.

Derivatization Strategies:

  • Solubility Enhancement: Replacing the trifluoromethoxy group with morpholine or piperazine improves aqueous solubility but reduces antimalarial potency [6].
  • Target Affinity Optimization: Structural analogs with bulkier C3 substituents (e.g., ethyl instead of methyl) show enhanced binding to cytochrome bc₁ but increased cytotoxicity [1] [3].

Comparative Analysis with Structural Analogs

CK-2-68 belongs to a class of antimalarial quinolones designed to target Plasmodium respiratory enzymes. Its closest analog is RYL-552, sharing 85% structural similarity but differing in key aspects:

Table 2: CK-2-68 vs. RYL-552

PropertyCK-2-68RYL-552
C7 SubstituentChlorineBromine
C2 Aryl Group4-[4-(Trifluoromethoxy)benzyl]phenyl4-(Trifluoromethoxy)phenyl
Molecular Weight443.85 g/mol398.3 g/mol
PfNDH2 InhibitionWeak (IC₅₀ >1 µM)Strong (IC₅₀ = 80 nM)
Complex III InhibitionPotent (IC₅₀ = 40 nM in P. falciparum)Moderate (IC₅₀ = 220 nM)
Cryo-EM Binding SiteQₒ site of cyt bc₁ (bovine/human)Allosteric site of PfNDH₂

Mechanistic Divergence:

  • CK-2-68: Primarily inhibits cytochrome bc₁ (Complex III) by binding the quinol oxidation (Qₒ) site. Cryo-EM structures show it arrests the iron-sulfur protein subunit, blocking electron transfer (similar to atovaquone) [1] [3].
  • RYL-552: Designed as a PfNDH2 inhibitor but later found to also inhibit Complex III. Its binding to PfNDH2 occurs at two allosteric pockets near the dimer interface [6].

Therapeutic Implications:CK-2-68’s 100-fold selectivity for Plasmodium Complex III over human/mammalian complexes (IC₅₀: 1.7 µM in bovine cyt bc₁ vs. 40 nM in P. falciparum) enables a wide therapeutic window [1] [3]. Resistance mutations (e.g., F264L in Pfcyt b) map to the Qₒ site, confirming target engagement [1]. In contrast, RYL-552’s dual-targeting complicates resistance profiling but increases off-target risks.

Properties

CAS Number

1361004-87-6

Product Name

CK-2-68

IUPAC Name

7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one

Molecular Formula

C24H17ClF3NO2

Molecular Weight

443.8502

InChI

InChI=1S/C24H17ClF3NO2/c1-14-22(29-21-13-18(25)8-11-20(21)23(14)30)17-6-2-15(3-7-17)12-16-4-9-19(10-5-16)31-24(26,27)28/h2-11,13H,12H2,1H3,(H,29,30)

InChI Key

GGVLPENGSGQOOU-UHFFFAOYSA-N

SMILES

CC1=C(NC2=C(C1=O)C=CC(=C2)Cl)C3=CC=C(C=C3)CC4=CC=C(C=C4)OC(F)(F)F

Solubility

Soluble in DMSO

Synonyms

CK-2-68

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.